5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-2-28-16-19(23-20(17-28)25(33)31(27-23)18-8-4-3-5-9-18)24(32)30-14-12-29(13-15-30)22-11-7-6-10-21(22)26/h3-11,16-17H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRNMNIMCZKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex pyrazolo[4,3-c]pyridine derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources, including synthesis methods, pharmacological evaluations, and molecular interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.45 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
1. Antidepressant and Anxiolytic Properties
Recent studies have indicated that compounds containing the piperazine moiety exhibit significant antidepressant and anxiolytic effects. For instance, derivatives similar to the target compound have been shown to act as selective serotonin reuptake inhibitors (SSRIs) and modulators of neurotransmitter systems, particularly affecting serotonin and norepinephrine levels in the brain .
2. Monoamine Oxidase Inhibition
Research has highlighted the inhibitory activity of related compounds on monoamine oxidase (MAO) enzymes, particularly MAO-B. For example, certain derivatives demonstrated potent inhibition with IC50 values as low as 0.013 µM for MAO-B, suggesting that modifications in the piperazine structure can enhance inhibitory potency against these enzymes .
3. Anticancer Activity
The pyrazolo[4,3-c]pyridine scaffold has been associated with anticancer properties. Studies on similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, some derivatives displayed IC50 values in the micromolar range against breast cancer cell lines, indicating their potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Observations |
|---|---|---|---|
| MAO-B Inhibition | T6 | 0.013 µM | Highly selective for MAO-B over MAO-A |
| Antidepressant Effects | Piperazine Derivatives | Varies | Modulates serotonin and norepinephrine levels |
| Anticancer Activity | Pyrazolo Derivatives | Micromolar range | Effective against various cancer cell lines |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact favorably with MAO-B binding sites, potentially leading to reversible inhibition mechanisms . The docking scores indicate a strong binding affinity compared to other known inhibitors.
Scientific Research Applications
Structural Characteristics
The structure of this compound features a pyrazolo[4,3-c]pyridine core substituted with an ethyl group and a piperazine moiety, which is known to enhance the pharmacokinetic properties of the molecule. The presence of a fluorophenyl group may contribute to its biological activity by influencing receptor interactions.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo-pyridine derivatives as anticancer agents. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, it has shown promising results in reducing cell viability in breast and colon cancer models through apoptosis induction mechanisms.
Case Study: In Vitro Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 5-ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound's antimicrobial efficacy has also been investigated. Research indicates that pyrazolo-pyridine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a recent screening assay, compounds structurally related to this compound demonstrated zones of inhibition ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .
Neuropharmacological Effects
Given the piperazine component of the compound, investigations into its neuropharmacological effects have been conducted. Studies suggest that it may exhibit anxiolytic and antidepressant-like activities.
Case Study: Behavioral Studies in Animal Models
In behavioral assays using rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. These findings indicate its potential application in treating anxiety disorders .
Synthesis and Optimization
The synthesis of this compound has been achieved through various multicomponent reactions that allow for efficient assembly of the pyrazolo-pyridine framework.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the pyrazolo[4,3-c]pyridinone core but differ in substituents (Table 1):
Table 1: Structural Comparison of Pyrazolopyridinone Derivatives
Key Observations :
Position 5 Substitution :
- The target compound and share an ethyl group , which may enhance lipophilicity compared to methyl () or isopropyl () groups.
- Bulkier substituents (e.g., isopropyl in ) could sterically hinder receptor interactions.
Ethyl carboxylate in adds polarity, possibly enhancing aqueous solubility.
Molecular Weight and Complexity :
Pharmacological Considerations (Limitations in Available Data)
No direct pharmacological data for the target compound or analogues are provided in the evidence.
- Piperazine-carbonyl moieties are common in kinase inhibitors and GPCR-targeting drugs.
- Fluorine substitution (target compound) may enhance blood-brain barrier penetration or binding affinity .
Q & A
Basic Research Questions
Q. How can the synthesis of the piperazine-carbonyl moiety in this compound be optimized to improve yield and purity?
- Methodological Answer : The piperazine-carbonyl group can be synthesized via a coupling reaction between 2-fluorophenylpiperazine and the pyrazolo-pyridinone core using carbodiimide reagents (e.g., EDCI or DCC) with catalytic DMAP in anhydrous DCM. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials. Reaction monitoring via TLC or HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. What analytical techniques are recommended for characterizing the fluorophenyl-piperazine substituent?
- Methodological Answer : Use a combination of - and -NMR to confirm the integration of aromatic protons (e.g., 2-fluorophenyl signals at δ 7.2–7.6 ppm) and the piperazine carbonyl (δ ~165 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for related pyrazolo-pyrimidines .
Q. Which in vitro assays are suitable for preliminary evaluation of phosphodiesterase (PDE) inhibitory activity?
- Methodological Answer : Use fluorescence-based PDE inhibition assays (e.g., PDE5 or PDE10 isoforms) with cyclic nucleotide substrates. IC values should be determined using a 12-point dose-response curve (1 nM–10 µM range). Normalize activity against positive controls (e.g., sildenafil for PDE5) and validate results with triplicate experiments. Refer to AOAC SMPR 2014.011 for standardized method performance requirements .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies for fluorophenyl-piperazine derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of fluorophenyl isomers (2-F vs. 4-F) against PDE isoforms. Pair with molecular dynamics simulations (100 ns trajectories) to assess ligand-protein stability. Validate predictions by synthesizing isomers and testing PDE inhibitory activity. This approach reconciles discrepancies in SAR by linking electronic effects (fluorine position) to steric hindrance in the catalytic pocket .
Q. What experimental strategies mitigate instability of the pyrazolo-pyridinone core under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 3 months) with pH-varied buffers (1–7). LC-MS analysis identifies degradation products (e.g., ring-opened intermediates). Stabilize the core by introducing electron-withdrawing groups (e.g., cyano at C6) or using lyophilized formulations. Protect labile sites via microencapsulation with Eudragit polymers .
Q. How can reaction path search methods enhance the design of novel derivatives with improved selectivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy barriers for key synthetic steps (e.g., cyclization or azo coupling). Use ICReDD’s hybrid computational-experimental workflow to prioritize derivatives with predicted low-energy pathways and high selectivity. Validate with parallel synthesis (e.g., 48-well plate format) and high-throughput screening .
Q. What crystallographic techniques are optimal for analyzing conformational flexibility of the piperazine-carbonyl linker?
- Methodological Answer : Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) reveals torsional angles between the piperazine and fluorophenyl groups. Compare with Cambridge Structural Database entries of analogous compounds to identify common conformational motifs. Pair with variable-temperature NMR (VT-NMR) to study dynamic behavior in solution .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between enzymatic assays and cell-based models?
- Methodological Answer : Discrepancies may arise from off-target effects or differential cell permeability. Use LC-MS/MS to quantify intracellular compound concentrations. Perform counter-screening against related enzymes (e.g., kinases) to rule out promiscuity. Validate target engagement via cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
